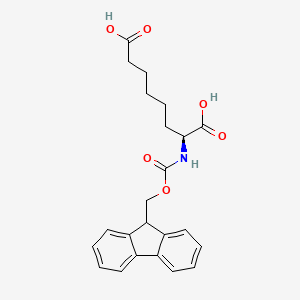

Fmoc-L-alpha-aminosuberic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAOCPQKEUWDNC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660672 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-76-2 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-2-aminosuberic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-L-alpha-aminosuberic acid chemical properties

Starting Research on FMOC

I've initiated the research phase. My focus is on gathering comprehensive data about Fmoc-L-alpha-aminosuberic acid. I'm starting with targeted Google searches to understand its chemical properties, including its structure, molecular weight, purity, solubility, and melting point. This will lay the groundwork for a more in-depth analysis.

Analyzing Chemical Properties

I'm now diving deeper, expanding my Google search to encompass storage conditions and applications in peptide synthesis and drug development. Simultaneously, I'm seeking established protocols for using this compound, dissecting the rationale behind each step. I'm focusing on peer-reviewed articles, datasheets, and patents to ensure data accuracy and integrity.

Gathering Detailed Protocols

I'm now expanding my search to include established protocols and workflows for this compound, dissecting the scientific principles behind each step. I'm prioritizing peer-reviewed articles, datasheets, and patents to ensure information integrity. My focus is on understanding the 'why' behind the 'how'. I'm also planning the structure of a technical guide, starting with an introduction to this compound.

Beginning Research into FMOC

I've initiated the research and am finding a wealth of information about this compound. I've gathered its molecular formula and weight, along with data on purity, melting point, and appearance. Optical rotation is also included.

Expanding Synthesis Understanding

I'm now delving into the why behind the properties. I've got the basics down – molecular formula, synthesis application, and identifiers – but I need to explain the reasons. Why Fmoc? Why aminosuberic acid? I'm focusing on the advantages and disadvantages of using this derivative in peptide synthesis, to construct a high-value whitepaper. Protocols and synthesis details have already been reviewed.

Digging Deeper into the Details

I'm now expanding my investigation. While I've collected basic properties and applications, the focus has shifted towards the "why" and "how" of this compound. I'm exploring the rationale behind the Fmoc group and the aminosuberic acid backbone, plus the advantages and disadvantages of their use in peptide synthesis. I need to find specific experimental details and seek supporting scientific literature to craft comprehensive protocols and provide citations.

Accumulating Key Data

I've been gathering a substantial body of knowledge concerning Fmoc-L-alpha-amin osuberic acid. Right now, I'm focused on its characteristics and its part in Fmoc-based SPPS. I'm exploring the nuances of the Fmoc protecting group, including its deprotection mechanism. I'm also reviewing SPPS in general.

Organizing Information for Clarity

I'm now structuring the information on this compound for clarity. I'm focusing on the "why" – the role of its unique backbone. I'm also ensuring a smooth flow from fundamental properties to SPPS applications. Detailed protocols are also in development, using the peer-reviewed article as a foundation for a cohesive and technically sound guide.

Synthesizing Guide Content

I am now focusing on structuring the guide's content. I've designed a clear flow, progressing from basic properties to SPPS applications. I'm emphasizing the octanedioic acid backbone's impact, and the advantages of the Fmoc group. I'm also preparing detailed protocols, including reagents and times. I will integrate the peer-reviewed data, with visualizations and citations.

An In-depth Technical Guide to Fmoc-L-alpha-Aminosuberic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fmoc-L-alpha-aminosuberic acid, a non-proteinogenic amino acid derivative, has emerged as a pivotal building block in modern peptide science and drug discovery. Its unique eight-carbon backbone offers a versatile scaffold for introducing conformational constraints, enhancing metabolic stability, and creating novel peptide architectures. This guide provides a comprehensive technical overview of this compound, delving into its structural attributes, strategic application in solid-phase peptide synthesis (SPPS), and its role in the development of advanced therapeutics. We will explore the causality behind experimental choices, from the selection of coupling reagents to orthogonal protection strategies, and provide detailed protocols for its successful incorporation into complex peptide sequences. This document is intended to be a valuable resource for researchers aiming to leverage the unique properties of this versatile amino acid in their scientific endeavors.

Introduction: The Strategic Advantage of Non-Proteinogenic Amino Acids in Peptide Drug Design

Peptides have garnered significant attention as therapeutic agents due to their high selectivity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[2] The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to overcome these limitations.[1][2] NPAAs can introduce unique structural and physicochemical properties, leading to enhanced stability, potency, and permeability of peptide-based drugs.[1][3]

This compound (Fmoc-L-Asu-OH) is a prime example of an NPAA that offers significant advantages in peptide design. Its defining feature is an octanedioic acid backbone, which provides a longer, flexible side chain compared to natural dicarboxylic amino acids like aspartic and glutamic acid. This extended side chain is particularly valuable for creating constrained peptide structures through lactam bridge formation, mimicking secondary structures, and serving as a versatile linker in bioconjugation.[1]

Structural Attributes and Physicochemical Properties of this compound

This compound is characterized by a central alpha-carbon, an alpha-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and a C8 dicarboxylic acid side chain. The L-configuration at the alpha-carbon is crucial for its use as a chiral building block in the synthesis of enantiomerically pure compounds.[1]

| Property | Value |

| Molecular Formula | C23H25NO6 |

| Molecular Weight | 411.46 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 154 - 159 °C |

| Solubility | Soluble in common SPPS solvents (DMF, NMP) |

| Storage Conditions | 0 - 8 °C for long-term stability |

Table 1: Physicochemical Properties of this compound.[1]

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage lies in its base-lability, allowing for mild deprotection conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups.[4][5] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of other functional groups.[6]

For practical application in SPPS, the side-chain carboxyl group of aminosuberic acid is typically protected, most commonly as a tert-butyl (tBu) ester, yielding Fmoc-L-Asu(OtBu)-OH . This prevents the side chain from participating in unwanted reactions during peptide chain elongation.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Asu(OtBu)-OH into a peptide sequence follows the standard workflow of Fmoc-based SPPS. The process is cyclical, involving the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

The Causality Behind Experimental Choices in SPPS

Resin Selection: The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.

-

Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin: For peptides with a C-terminal carboxylic acid. 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide with side-chain protection intact, which is useful for fragment condensation or on-resin cyclization.

-

Rink Amide Resin: For peptides with a C-terminal amide.

Coupling Reagents: The formation of the amide bond between the incoming Fmoc-L-Asu(OtBu)-OH and the deprotected N-terminus of the growing peptide chain requires an activating agent. While the bulky side chain of aminosuberic acid does not typically pose significant steric hindrance, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization.

-

Carbodiimides (e.g., DIC) with an additive (e.g., OxymaPure® or HOBt): This is a cost-effective and reliable combination. The additive acts as a catalyst and suppresses racemization.

-

Uronium/Aminium Salts (e.g., HBTU, HCTU): These reagents are known for their high reactivity and are often preferred for challenging couplings to ensure rapid and complete reactions.

-

Phosphonium Salts (e.g., PyBOP): Another class of highly efficient coupling reagents, particularly useful for sterically hindered amino acids.

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is a β-elimination that proceeds rapidly under these mild basic conditions.

Detailed Experimental Protocol for SPPS

The following protocol outlines the manual incorporation of a single Fmoc-L-Asu(OtBu)-OH residue into a peptide sequence on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-Asu(OtBu)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HCTU)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of the SPPS Workflow

Caption: A simplified workflow for the incorporation of this compound in SPPS.

Applications of this compound in Drug Development

The unique structural features of aminosuberic acid have led to its application in several areas of drug development, primarily in the synthesis of constrained peptides and as a linker molecule.

Constrained Peptides for Enhanced Biological Activity

Conformational constraint is a key strategy to improve the pharmacological properties of peptides. By reducing the flexibility of a peptide, it is possible to pre-organize it into its bioactive conformation, leading to increased receptor affinity and selectivity, as well as enhanced metabolic stability.[2]

Fmoc-L-Asu(OtBu)-OH is an excellent building block for creating lactam-bridged cyclic peptides. The long side chain allows for the formation of a stable amide bond with the N-terminus or the side chain of another amino acid within the peptide sequence.

A prominent example is the synthesis of dicarba-analogs of calcitonin .[7] Calcitonin is a peptide hormone involved in calcium homeostasis. Its native form contains a disulfide bridge, which can be prone to reduction in vivo. By replacing the disulfide bond with a more stable carbon-carbon bond derived from aminosuberic acid, the resulting dicarba-calcitonin (elcatonin) exhibits improved stability while retaining its biological activity.[7][8]

Aminosuberic Acid as a Linker in Drug Conjugates

The dicarboxylic nature of aminosuberic acid makes it an attractive linker molecule for the development of peptide-drug conjugates (PDCs). One carboxyl group can be used to attach to the peptide, while the other can be conjugated to a cytotoxic drug, a radioisotope, or a targeting moiety. The length and flexibility of the eight-carbon chain can be advantageous in ensuring that the conjugated molecule retains its biological activity.

Development of Enzyme Inhibitors

Derivatives of 2-aminosuberic acid have been investigated as a new generation of histone deacetylase (HDAC) inhibitors.[9] These compounds have shown potent and selective cytotoxicity against a range of cancer cell lines, highlighting the potential of aminosuberic acid scaffolds in the design of novel anticancer agents.[9]

Potential Challenges and Mitigation Strategies

While the incorporation of Fmoc-L-Asu(OtBu)-OH is generally straightforward, researchers should be aware of potential challenges inherent to SPPS.

-

Aggregation: Peptides with a high content of hydrophobic residues can aggregate on the resin, leading to incomplete coupling and deprotection steps.[10] The use of high-swelling resins, chaotropic agents, or pseudoproline dipeptides can help to disrupt these aggregates.

-

Aspartimide Formation: Although less common with the longer side chain of aminosuberic acid compared to aspartic acid, the potential for aspartimide formation under basic deprotection conditions should be considered, especially in sequences containing Asp-Gly or Asp-Ser motifs. The addition of an acidic additive to the piperidine solution can suppress this side reaction.

-

Racemization: The choice of coupling reagent and base is crucial to minimize racemization at the alpha-carbon of the activated amino acid. The use of additives like HOBt or OxymaPure® is highly recommended.

Conclusion

This compound is a valuable and versatile tool for peptide chemists and drug development professionals. Its unique structural properties enable the synthesis of conformationally constrained peptides with enhanced stability and biological activity. The well-established protocols for its incorporation via Fmoc-based SPPS, coupled with a rational understanding of the underlying chemical principles, allow for its reliable use in the creation of novel peptide-based therapeutics and research tools. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic application of non-proteinogenic amino acids like aminosuberic acid will undoubtedly play an increasingly important role in advancing the field.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1986-2016. [Link]

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

-

Kaspar, F., & Cerovsky, V. (1997). Enzymatic semisynthesis of dicarba analogs of calcitonin. International Journal of Peptide and Protein Research, 50(1), 51-57. [Link]

-

AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

Wünsch, E., et al. (2000). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids, 18(3), 229-240. [Link]

- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Rapp, W. (2003). Difficult peptide synthesis: a review. Journal of Peptide Science, 9(12), 733-763.

- Albericio, F., et al. (2001). On-resin peptide and organic synthesis: a practical guide. Methods in Enzymology, 335, 3-38.

-

Cutler, G. J., et al. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry, 48(21), 6642-6655. [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enzymatic semisynthesis of dicarba analogs of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

An In-Depth Technical Guide to Fmoc-L-alpha-Aminosuberic Acid: Properties, Synthesis, and Strategic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-alpha-aminosuberic acid (Fmoc-Asu-OH) and its side-chain protected derivatives are non-proteinogenic amino acids of significant interest in modern peptide chemistry. The eight-carbon backbone of aminosuberic acid offers a unique tool for introducing conformational constraints, improving metabolic stability, and creating novel peptide architectures. This guide provides a comprehensive overview of the fundamental properties of this compound, with a primary focus on its molecular weight and its strategic application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind side-chain protection, detailing the use of the tert-butyl (OtBu) group, and provide validated, step-by-step protocols for its successful incorporation into peptide sequences.

Core Compound Profile: this compound

This compound is a derivative of L-alpha-aminosuberic acid, a dicarboxylic amino acid. The molecule is characterized by two key features: the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the molecule contains two carboxylic acid functionalities, one at the alpha-carbon and one at the terminus of the C6 side-chain.

The Fmoc group is central to modern peptide synthesis, enabling a strategy of orthogonal protection. It is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] This allows for the selective deprotection of the N-terminus to facilitate peptide bond formation, while acid-labile side-chain protecting groups remain intact.[][3]

Physicochemical Properties and Molecular Weight

A precise understanding of the molecular weight is critical for accurate reagent preparation and stoichiometric calculations in peptide synthesis. The key quantitative data for this compound and its commonly used side-chain protected variant are summarized below.

| Property | This compound (Fmoc-Asu-OH) | This compound ω-tert-butyl ester (Fmoc-Asu(OtBu)-OH) |

| Molecular Formula | C₂₃H₂₅NO₆ | C₂₇H₃₃NO₆ |

| Molecular Weight | 411.46 g/mol | 467.56 g/mol |

| CAS Number | 218457-76-2 | 276869-41-1 |

| Appearance | White to off-white powder | White to off-white powder |

| Purity (Typical) | ≥ 98% (HPLC) | ≥ 97% (HPLC) |

| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP, and other common SPPS solvents |

Note: The exact molecular weight may vary slightly between different suppliers and batches.

The Imperative of Side-Chain Protection: The Role of the OtBu Group

L-alpha-aminosuberic acid is a trifunctional amino acid, possessing a reactive carboxylic acid group on its side chain. During peptide synthesis, if this side-chain carboxyl group is left unprotected, it can compete with the alpha-carboxyl group during the activation and coupling steps. This leads to undesirable side reactions, such as the formation of branched peptides, cross-linking, or incomplete coupling, ultimately resulting in a complex mixture of products and a significantly reduced yield of the desired peptide.[3]

To ensure the fidelity of the peptide synthesis, the side-chain carboxyl group must be masked with a "permanent" protecting group. This group must remain stable throughout the entire chain assembly process, including the repetitive N-terminal Fmoc deprotection steps, and be selectively removable only at the final stage of the synthesis.[4]

The tert-butyl (OtBu) ester is an ideal choice for this purpose due to its chemical properties which are orthogonal to the Fmoc group.[3][5]

-

Stability: The OtBu group is exceptionally stable under the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal.[5]

-

Acid Lability: It is readily and cleanly cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is used in the final step to cleave the completed peptide from the solid support resin and remove all side-chain protecting groups simultaneously.[5]

This orthogonal protection strategy is the cornerstone of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Caption: Orthogonality of Fmoc and OtBu protecting groups.

Experimental Workflow: Incorporation of Fmoc-Asu(OtBu)-OH in SPPS

The following is a detailed, step-by-step protocol for the manual incorporation of Fmoc-Asu(OtBu)-OH into a growing peptide chain on a solid support, such as a Rink Amide resin. This protocol is based on established Fmoc/tBu chemistry methodologies.[6]

Materials

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Asu(OtBu)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Bases/Additives:

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI Water

-

Cold diethyl ether

Step-by-Step Protocol

This protocol outlines a single coupling cycle for adding Fmoc-Asu(OtBu)-OH to the peptide-resin.

Step 1: Resin Swelling

-

Action: Place the resin in a reaction vessel and add sufficient DMF to cover it.

-

Procedure: Gently agitate the resin for 30-60 minutes at room temperature. This allows the resin beads to swell, making the reactive sites accessible.[7]

-

Causality: Proper swelling is crucial for efficient diffusion of reagents into the resin matrix, ensuring complete reactions in subsequent steps.

Step 2: N-terminal Fmoc Deprotection

-

Action: Remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution.

-

Agitate for an additional 15-20 minutes to ensure complete deprotection.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the activated amino acid in the next step, inhibiting coupling.

-

-

Causality: The deprotection follows a β-elimination mechanism initiated by the piperidine base, which abstracts the acidic proton on the fluorenyl ring system.[8] A two-step deprotection ensures the reaction goes to completion.

Step 3: Amino Acid Activation and Coupling

-

Action: Activate the carboxylic acid of Fmoc-Asu(OtBu)-OH and couple it to the newly freed N-terminal amine on the resin.

-

Procedure (using HATU, a common and efficient coupling reagent):

-

In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution. The DIPEA acts as a base to activate the HATU and neutralize the protonated amine on the resin.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Causality: HATU is an aminium-based coupling reagent that rapidly converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-type intermediate. This intermediate then readily reacts with the free amine on the peptide-resin to form a stable amide bond.[9][10] The use of excess reagents drives the reaction to completion, which is critical for achieving high yields in stepwise synthesis.

Step 4: Monitoring and Repetition

-

Action: Optionally, perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Procedure: If the test indicates incomplete coupling, the coupling step can be repeated. Once confirmed, the cycle of deprotection (Step 2) and coupling (Step 3) is repeated with the next amino acid in the sequence.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu on the aminosuberic acid residue) are removed simultaneously.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA, a scavenger like TIS, and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and also cleaves the acid-labile side-chain protecting groups like OtBu.[11] Scavengers such as TIS are crucial to "trap" reactive cationic species generated during the cleavage process, preventing them from re-attaching to sensitive amino acid residues (like Tryptophan or Methionine) and causing side reactions.

Conclusion

This compound is a valuable, non-canonical building block for peptide synthesis. A thorough understanding of its molecular weight (411.46 g/mol ) and, more importantly, the molecular weight of its side-chain protected form, Fmoc-Asu(OtBu)-OH (467.56 g/mol ), is fundamental for its effective use. The successful incorporation of this amino acid hinges on the principles of orthogonal protection, where the base-labile Fmoc group allows for iterative chain elongation, while the acid-labile OtBu group effectively masks the side-chain carboxyl group until the final cleavage step. By following validated SPPS protocols and understanding the chemical rationale behind each step, researchers can confidently utilize this versatile building block to synthesize novel peptides with enhanced structural and functional properties for applications in drug discovery and materials science.

References

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

- Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., Zertová, M., & Laffan, D. D. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219–227.

- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(21), 5147.

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Protecting groups in peptide synthesis.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

- Sajid, M., et al. (2021). Efficient Building Blocks for Solid‐Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Chemistry – A European Journal, 27(48), 12345-12355.

- Avenoza, A., et al. (2000). (Acyloxy)Alkoxy Moiety as Amino Acids Protecting Group for the Synthesis of (R,R)-2,7 Diaminosuberic Acid via RCM. The Journal of Organic Chemistry, 65(12), 3683–3685.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

- 1. genscript.com [genscript.com]

- 3. nbinno.com [nbinno.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-L-α-Aminosuberic Acid: From Synthesis to Advanced Peptide Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Dicarboxylic Amino Acid in Peptide Chemistry

Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH), with the CAS number 218457-76-2, is a non-proteinogenic amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structure, featuring an eight-carbon aliphatic chain with two carboxylic acid groups, offers strategic advantages that are not attainable with standard proteinogenic amino acids. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it perfectly suited for use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Fmoc-L-α-aminosuberic acid, from its fundamental properties and synthesis to its sophisticated applications in the design of next-generation peptide therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into its role in creating structurally constrained and more potent peptide-based drugs.

Core Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-L-α-aminosuberic acid is crucial for its effective use. The key characteristics are summarized in the table below.

| Property | Value | Significance in Application |

| CAS Number | 218457-76-2 | Unique identifier for unambiguous substance registration. |

| Molecular Formula | C₂₃H₂₅NO₆ | Essential for accurate mass spectrometry and elemental analysis. |

| Molecular Weight | 411.45 g/mol | Critical for calculating molar equivalents in synthesis protocols. |

| Appearance | White to off-white powder | A visual indicator of purity; significant deviation may suggest impurities. |

| Melting Point | 154 - 159 °C | A physical constant used as a criterion of purity. |

| Solubility | Soluble in DMF, NMP | Good solubility in common SPPS solvents is essential for efficient coupling reactions. |

| Storage Conditions | 0 - 8 °C | Recommended for maintaining long-term stability and preventing degradation. |

Table 1: Key Physicochemical Properties of Fmoc-L-α-Aminosuberic Acid

For practical application in solid-phase peptide synthesis, the side-chain carboxylic acid must be protected to prevent unwanted side reactions. The most common protecting group for this purpose is the tert-butyl (tBu) ester, yielding Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) . This derivative is the primary building block used in SPPS.

| Property | Value | Significance in Application |

| CAS Number | 276869-41-1 | Unique identifier for the side-chain protected form. |

| Molecular Formula | C₂₇H₃₃NO₆ | Reflects the addition of the tert-butyl group. |

| Molecular Weight | 467.55 g/mol | Used for molar calculations in SPPS protocols. |

| Appearance | White to off-white powder | A visual indicator of purity. |

| Purity (HPLC) | ≥ 97% | High purity is crucial for successful peptide synthesis, minimizing deletion sequences and side products.[2] |

| Storage Conditions | -20°C for long-term stability | Lower temperature storage is recommended for the protected form to ensure stability. |

Table 2: Key Physicochemical Properties of Fmoc-Asu(OtBu)-OH

Synthesis of the Building Block: A Step-by-Step Approach

The synthesis of Fmoc-Asu(OtBu)-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the selective protection of the α-amino group with the Fmoc moiety and the esterification of the side-chain carboxylic acid with a tert-butyl group.

Experimental Protocol: Synthesis of Fmoc-Asu(OtBu)-OH

Part 1: Fmoc Protection of L-α-Aminosuberic Acid

-

Dissolution: Dissolve L-α-aminosuberic acid in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, at a low temperature (e.g., 0-5 °C). The basic conditions deprotonate the amino group, making it nucleophilic.

-

Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane to the amino acid solution while maintaining the low temperature and basic pH. Fmoc-OSu is a common and efficient reagent for introducing the Fmoc group.[3]

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1 M HCl). This protonates the carboxylic acid groups and precipitates the Fmoc-protected amino acid.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[3] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Fmoc-L-α-aminosuberic acid.

Part 2: Side-Chain Protection with tert-Butyl Group

-

Esterification: The selective esterification of the side-chain carboxylic acid is typically achieved by reacting the Fmoc-L-α-aminosuberic acid with a source of tert-butyl cations under acidic conditions. A common method involves the use of isobutylene gas bubbled through a solution of the Fmoc-amino acid in an organic solvent like dioxane or dichloromethane, with a catalytic amount of a strong acid such as sulfuric acid.

-

Reaction Monitoring: The progress of the esterification is monitored by HPLC until the desired level of conversion is achieved.

-

Purification: The final product, Fmoc-Asu(OtBu)-OH, is purified using column chromatography or recrystallization to achieve the high purity required for peptide synthesis.

Caption: Workflow for the synthesis of Fmoc-Asu(OtBu)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asu(OtBu)-OH is as a building block in Fmoc-based SPPS. Its incorporation into a peptide sequence follows the standard SPPS cycle of deprotection and coupling.

The SPPS Cycle for Incorporating Fmoc-Asu(OtBu)-OH

-

Resin Preparation: The synthesis begins with a solid support (resin), typically a Rink Amide resin for C-terminally amidated peptides or a Wang resin for C-terminal carboxylic acids. The first amino acid is attached to this resin.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF). This exposes the free α-amino group for the next coupling step.[4]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Activation and Coupling: In a separate vessel, the incoming Fmoc-Asu(OtBu)-OH is activated. This is achieved by dissolving it in DMF with a coupling reagent and an additive. Common coupling systems include:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.

-

Onium Salts: HBTU, HATU, or HCTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The activated Fmoc-Asu(OtBu)-OH solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed. Due to the steric hindrance from the bulky side chain, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

-

-

Washing: The resin is again washed thoroughly with DMF and dichloromethane (DCM) to remove any unreacted reagents.

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the peptide sequence.

Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-Asu(OtBu)-OH.

Advanced Application: On-Resin Lactam Bridge Formation

One of the most powerful applications of aminosuberic acid in peptide design is the formation of intramolecular lactam bridges. This is a key strategy for creating constrained peptides with enhanced stability, receptor affinity, and biological activity. The process involves creating an amide bond between the side-chain carboxylic acid of the Asu residue and an amino group elsewhere in the peptide, typically the N-terminus or the side chain of a basic amino acid like lysine.

Experimental Protocol: On-Resin Lactam Cyclization

-

Linear Peptide Synthesis: The linear peptide is synthesized on the resin as described above, incorporating Fmoc-Asu(OtBu)-OH at the desired position and another amino acid with a side-chain protecting group that is orthogonal to the OtBu group (e.g., Fmoc-Lys(Boc)-OH).

-

Selective Side-Chain Deprotection:

-

To form a bridge between the Asu side chain and the N-terminus, the final Fmoc group is removed with piperidine, while the OtBu group on the Asu side chain is selectively removed using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA).[5]

-

To form a bridge between the Asu side chain and a lysine side chain, the Boc group on lysine is removed with a stronger TFA solution, while the OtBu group on Asu is kept intact until the final cleavage, or vice versa if an alternative orthogonal protecting group strategy is employed. A more advanced strategy involves the use of protecting groups that can be removed under very specific conditions, such as the Alloc group (removed by palladium catalysis) or the Dde group (removed by hydrazine).

-

-

On-Resin Cyclization: The on-resin cyclization is performed by treating the peptide-resin with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. The intramolecular reaction is favored at high dilution to minimize intermolecular oligomerization. The reaction is typically allowed to proceed for several hours to overnight.

-

Cleavage and Final Deprotection: After cyclization, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA and scavengers like water and triisopropylsilane (TIS).[1]

-

Purification: The crude cyclic peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Sources

Fmoc-L-Asu-OH synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Asu-OH

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fmoc-L-Asu-OH in Advanced Peptide Synthesis

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing biological activity, metabolic stability, and target specificity.[1] N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid (Fmoc-L-Asu-OH) has emerged as a pivotal building block in this arena. As an eight-carbon dicarboxylic acid homolog of glutamic acid, its unique structure is instrumental in the synthesis of conformationally constrained peptides, most notably through the formation of stable lactam bridges.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of Fmoc-L-Asu-OH, designed for researchers, chemists, and drug development professionals who require a robust and reliable methodology for producing this critical reagent.

The primary application for Fmoc-L-Asu-OH is to create a covalent linkage between the side chain of the aminosuberic acid residue and another part of the peptide, inducing a cyclic structure that can significantly improve pharmacological properties.[1] This has been successfully applied in creating stabilized analogs of peptide hormones and in the development of potent histone deacetylase (HDAC) inhibitors for anticancer applications.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is paramount to ensuring the quality, purity, and ultimate success of the final therapeutic peptide. This document delineates the complete workflow, from the foundational chemical reaction to the analytical validation, providing both the procedural steps and the scientific rationale that underpins them.

Part 1: Synthesis of Fmoc-L-Asu-OH

The synthesis of Fmoc-L-Asu-OH is fundamentally a protection reaction, where the α-amino group of L-α-aminosuberic acid is converted into a stable carbamate using a fluorenylmethoxycarbonyl (Fmoc) donating reagent. The success of this synthesis hinges on controlled reaction conditions to ensure selective N-protection without side reactions.

The Core Reaction: Nucleophilic Acyl Substitution

The process begins with the deprotonation of the α-amino group of L-α-aminosuberic acid in a basic aqueous-organic solvent mixture. This generates a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The choice of Fmoc-OSu is deliberate; it is a stable, crystalline solid that reacts efficiently under mild conditions, yielding the desired product and a water-soluble succinimide byproduct that is easily removed during workup.[3][4]

The use of a biphasic solvent system, such as dioxane/water or acetone/water, is critical for accommodating both the polar amino acid and the largely nonpolar Fmoc-OSu, ensuring the reaction proceeds homogeneously.[4] A mild inorganic base like sodium carbonate or sodium bicarbonate is employed to maintain a pH that facilitates deprotonation of the α-amino group without promoting hydrolysis of the Fmoc-OSu reagent or other unwanted side reactions.[4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-alpha-Aminosuberic Acid

Introduction

In the landscape of modern peptide chemistry and drug discovery, the use of non-proteinogenic amino acids is a critical strategy for the development of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, Fmoc-L-alpha-aminosuberic acid and its derivatives have emerged as pivotal building blocks. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a dicarboxylic amino acid, is particularly valuable for introducing conformational constraints in peptides through the formation of lactam bridges.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for a milder and more versatile approach compared to traditional Boc chemistry.[2] This guide will delve into the structural and functional characteristics of this compound, providing a foundation for its effective utilization in the synthesis of complex peptide structures and peptidomimetics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid | [3] |

| CAS Number | 218457-76-2 | [3] |

| Molecular Formula | C₂₃H₂₅NO₆ | [3][4] |

| Molecular Weight | 411.46 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 154 - 159 °C | [3] |

| Optical Rotation | [α]²⁰D = -1.5 ± 0.5° (c=1 in MeOH) | [3] |

| Purity (by HPLC) | ≥ 98% | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

A closely related and widely used derivative in SPPS is the δ-tert-butyl ester protected form, Fmoc-L-Asu(OtBu)-OH . The tert-butyl group provides orthogonal protection to the side-chain carboxyl group, which can be selectively removed under acidic conditions, a key feature for on-resin cyclization strategies.[1]

| Property | Value | Source(s) |

| Synonyms | Fmoc-Asu(OtBu)-OH | |

| Molecular Formula | C₂₇H₃₃NO₆ | [1] |

| Molecular Weight | 467.56 g/mol | [1] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [5] |

| Storage Conditions | -20°C for long-term stability | [5] |

Spectral and Analytical Characterization

A thorough understanding of the spectral properties of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Fmoc group): The eight protons of the fluorenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm .[6] These signals will likely present as a series of multiplets due to complex spin-spin coupling.

-

CH and CH₂ of the Fmoc group: The methoxycarbonyl proton (CH) and the methylene protons (CH₂) of the Fmoc group are expected to resonate between δ 4.2 and 4.5 ppm .[6]

-

α-Proton: The proton on the alpha-carbon of the aminosuberic acid backbone is expected to appear as a multiplet around δ 4.0 - 4.3 ppm .[7]

-

Suberic Acid Backbone Protons: The methylene protons of the suberic acid chain will resonate in the aliphatic region, likely between δ 1.2 and 2.2 ppm .[4][8] The protons adjacent to the carbonyl groups will be the most downfield shifted within this range.

-

Carboxylic Acid Protons: The two carboxylic acid protons are expected to be broad singlets at a downfield chemical shift, typically above δ 10 ppm , and may be subject to exchange with residual water in the solvent.[7]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: The two carboxylic acid carbonyl carbons are expected to resonate in the range of δ 170-180 ppm .[9][10][11] The urethane carbonyl of the Fmoc group will also appear in this region.

-

Aromatic Carbons (Fmoc group): The carbons of the fluorenyl group will produce a series of signals in the aromatic region, typically between δ 120 and 145 ppm .[12]

-

CH and CH₂ of the Fmoc group: The methoxycarbonyl carbon (CH) and the methylene carbon (CH₂) of the Fmoc group are expected to be found around δ 65-70 ppm and δ 45-50 ppm , respectively.[12]

-

α-Carbon: The alpha-carbon of the aminosuberic acid backbone is expected to resonate around δ 50-55 ppm .[13]

-

Suberic Acid Backbone Carbons: The methylene carbons of the suberic acid chain will appear in the aliphatic region, typically between δ 20 and 40 ppm .[13][14]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Fmoc-protected amino acids.

Expected Fragmentation Pattern:

In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group.[15] The fragmentation of this compound is expected to show a prominent ion corresponding to the loss of the fluorenylmethoxycarbonyl group, resulting in the protonated aminosuberic acid. Further fragmentation of the suberic acid backbone may also be observed.[16] In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ .[17]

-

N-H Stretch (Amide): A medium intensity peak is expected around 3300 cm⁻¹ .[17]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): Strong, sharp absorption peaks are expected between 1650 and 1750 cm⁻¹ corresponding to the carboxylic acid and urethane carbonyl groups.[17]

-

C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹ are characteristic of the aromatic rings of the Fmoc group.[18]

-

C-O Stretch (Carboxylic Acid and Ester): Absorptions in the region of 1200-1300 cm⁻¹ are expected.[17]

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase and solid-phase synthesis. As a dicarboxylic acid, its solubility is influenced by both the polar carboxyl groups and the nonpolar hydrocarbon chain and Fmoc group.

-

Polar Aprotic Solvents: It is expected to be soluble in common polar aprotic solvents used in SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[5]

-

Alcohols: It is likely to have moderate solubility in alcohols like methanol and ethanol. The provided optical rotation data indicates solubility in methanol.[3]

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexane is expected to be low.

-

Aqueous Solutions: The solubility in water is expected to be low, but it will increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid groups to form carboxylate salts.[19]

The solubility of dicarboxylic acids can exhibit an "odd-even" effect, with even-numbered carbon chain acids sometimes showing lower solubility than their odd-numbered neighbors. However, for a relatively long-chain dicarboxylic acid like aminosuberic acid, the overall nonpolar character of the backbone plays a significant role in its solubility in organic solvents.[19]

Applications in Peptide Synthesis and Drug Discovery

This compound and its derivatives are invaluable tools in the synthesis of modified peptides and peptidomimetics with therapeutic potential.

Lactam-Bridged Peptides

The primary application of Fmoc-L-Asu(OtBu)-OH is in the synthesis of side-chain to side-chain or side-chain to N-terminus lactam-bridged peptides.[1] This intramolecular cyclization introduces conformational constraints, which can lead to:

-

Increased Receptor Binding Affinity and Selectivity: By locking the peptide into a bioactive conformation.

-

Enhanced Metabolic Stability: The cyclic structure can protect against enzymatic degradation.[1]

-

Improved Pharmacokinetic Properties: Such as increased half-life and bioavailability.

The synthesis of these constrained peptides is a key strategy in the development of potent and selective peptide-based drugs.[20]

Drug Discovery

Peptides containing aminosuberic acid have shown promise in various therapeutic areas. For instance, they have been investigated as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[1] The length and flexibility of the suberic acid side chain can be optimized to achieve high binding affinity and selectivity for the target enzyme.

Experimental Protocols

The following protocols are provided as a guide for the characterization and application of this compound.

Protocol 1: HPLC Purity Analysis of this compound

This protocol outlines a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound sample

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm and 254 nm

-

Column Temperature: Ambient

-

Injection Volume: 10-20 µL

-

Gradient:

-

5% B to 95% B over 20 minutes

-

Hold at 95% B for 5 minutes

-

Return to 5% B over 1 minute

-

Equilibrate at 5% B for 4 minutes

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

-

Caption: Workflow for HPLC purity analysis.

Protocol 2: Synthesis of a Lactam-Bridged Peptide using Fmoc-L-Asu(OtBu)-OH

This protocol describes the solid-phase synthesis of a generic lactam-bridged peptide.

Materials:

-

Rink Amide resin

-

Fmoc-L-Asu(OtBu)-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HCTU, HBTU, or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-L-Asu(OtBu)-OH, until the linear peptide is assembled.

-

-

Side-Chain Deprotection: Selectively remove the tert-butyl protecting group from the Asu side chain using a mild solution of TFA in DCM (e.g., 1-2% TFA).

-

On-Resin Cyclization (Lactam Bridge Formation):

-

Treat the resin with a coupling agent (e.g., HBTU or PyBOP) and a base (e.g., DIPEA) in DMF to facilitate the intramolecular reaction between the deprotected side-chain carboxyl group and the N-terminal amino group.

-

-

Cleavage and Final Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by RP-HPLC.

-

Caption: Solid-phase synthesis of a lactam-bridged peptide.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex and conformationally constrained peptides. Its well-defined physicochemical properties, combined with the advantages of Fmoc-based SPPS, enable the rational design and efficient production of novel peptide therapeutics. This guide provides a foundational understanding of its key characteristics and practical protocols to facilitate its successful application in research and development.

References

-

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)-OH and its Alternatives. Benchchem.

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA.

-

Suberic acid | C8H14O4 | CID 10457. PubChem.

-

Fmoc-L-α-aminosuberic acid. Chem-Impex.

-

A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives. Benchchem.

-

Unraveling Peptide Fragmentation: A Comparative Guide to Unlabeled vs. Labeled Fmoc-Met-OH in MS/MS Analysis. Benchchem.

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000893). Human Metabolome Database.

-

Suberic acid(505-48-6) 1H NMR spectrum. ChemicalBook.

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000893). Human Metabolome Database.

-

Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed.

-

Synthesis of Protected Lactam-Bridged Dipeptides. Springer Nature Experiments.

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.

-

bmse000378 Suberic Acid at BMRB.

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore.

-

Dicarboxylic acid solubility. Reddit.

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

-

a guide to 13c nmr chemical shift values. Compound Interest.

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH.

-

Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace.

-

Incorporation of Fmoc-Asu(OtBu)-OH into Complex Peptide Sequences: Application Notes and Protocols. Benchchem.

-

The synthesis and study of side-chain lactam-bridged peptides. PubMed - NIH.

-

(a,b) Fourier transform-infrared spectroscopy (FT-IR) spectra of... ResearchGate.

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. [URL: not available]

-

Wiley-VCH 2008 - Supporting Information.

-

Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

- (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [URL: not available]

-

Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.

-

Suberic acid. SpectraBase.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [URL: not available]

-

13C NMR Chemical Shift Table. Oregon State University.

-

1H NMR Chemical Shift. Oregon State University.

- The values for proton and C-13 chemical shifts given below are typical approxim

-

12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Interpreting Infrared Spectra. Specac Ltd.

-

(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.

- Fmoc-Amino Acids. [URL: not available]

- 13-C NMR Chemical Shift Table.pdf. [URL: not available]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 4. Suberic acid(505-48-6) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. bmse000378 Suberic Acid at BMRB [bmrb.io]

- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Fmoc-L-alpha-aminosuberic acid in organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-L-α-Aminosuberic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH), a pivotal building block in contemporary peptide synthesis and drug development. The solubility of this reagent is a critical parameter that dictates its handling, reaction kinetics, and overall efficiency in synthetic applications. This document delves into the core physicochemical principles governing the solubility of Fmoc-L-Asu-OH, examining how its unique molecular structure—comprising a large hydrophobic Fmoc moiety and a polar dicarboxylic acid side chain—interacts with a range of common organic solvents. While extensive quantitative data for this specific derivative is not widely published, this guide synthesizes established chemical principles to provide reliable qualitative solubility predictions. Furthermore, it furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to determine precise solubility values for their specific applications. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of Fmoc-L-Asu-OH in their workflows.

Part 1: Introduction to Fmoc-L-α-Aminosuberic Acid

Fmoc-L-α-aminosuberic acid is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. It serves as a versatile building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the development of complex pharmaceutical agents.[1] Its applications include its use as a non-canonical amino acid to introduce specific spacing and functionality, and as a linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Key Physicochemical Properties:

-

Appearance: White to off-white powder[1]

-

Synonyms: Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid[1]

-

CAS Number: 218457-76-2[1]

The solubility of Fmoc-L-Asu-OH is dictated by a delicate interplay between its three primary structural components:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and highly non-polar protecting group generally enhances solubility in a wide array of organic solvents.[3][4]

-

The α-Amino Acid Backbone: The core amino acid structure provides sites for polar interactions and hydrogen bonding.

-

The Dicarboxylic Acid Side Chain: The octanedioic acid backbone is the most distinctive feature of this molecule. The presence of two carboxylic acid groups imparts significant polarity and a strong capacity for hydrogen bonding, both as a donor and an acceptor. This feature is noted to enhance its overall solubility and reactivity.[1]

Part 2: Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the principle that "like dissolves like." For a complex molecule such as Fmoc-L-Asu-OH, its solubility in a given solvent depends on how favorably that solvent can solvate its distinct polar and non-polar regions.

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents are the workhorses of SPPS for good reason.[5] They possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar peptide backbone and, critically, the two carboxylic acid groups of the aminosuberic acid side chain. Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are therefore expected to be excellent solvents for Fmoc-L-Asu-OH.[3][6] NMP and DMSO, in particular, often show higher solvating power than DMF, especially for complex or aggregation-prone sequences.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact favorably with the carboxylic acid groups, their smaller size and the large, hydrophobic Fmoc group may lead to less effective overall solvation compared to polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a solvent of lower polarity. While it can dissolve many Fmoc-amino acids, its ability to solvate the highly polar dicarboxylic acid side chain of Fmoc-L-Asu-OH is likely limited, predicting lower solubility compared to DMF or DMSO.[7]

-

Ethereal Solvents (e.g., Tetrahydrofuran - THF): THF has been explored in "green" synthesis protocols, but its solvating power for many Fmoc-amino acids is generally lower than that of DMF or NMP.[3] Moderate to limited solubility is expected.

-

Nitrile Solvents (e.g., Acetonitrile - ACN): Acetonitrile is a polar aprotic solvent but is typically a weaker solvent for large, complex molecules compared to DMF. It is more commonly used in purification (e.g., HPLC) than as a primary solvent for coupling reactions due to the limited solubility of some Fmoc-amino acids.[3]

Part 3: Qualitative Solubility Profile of Fmoc-L-α-Aminosuberic Acid

While precise quantitative data requires experimental determination, a qualitative solubility profile can be expertly predicted based on the physicochemical principles discussed. The following table summarizes the expected solubility of Fmoc-L-Asu-OH in common organic solvents at ambient temperature (e.g., 25 °C).

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent hydrogen bond acceptor, effectively solvates both the Fmoc group and the dicarboxylic acid side chain.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | High solvating power, known to be superior to DMF for many applications and difficult sequences.[6][7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS; effectively solvates the polar and non-polar regions of Fmoc-amino acids.[3][] |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can hydrogen bond with the di-acid, but the large non-polar Fmoc group may limit high solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly to Moderately Soluble | Lower solvating power for complex Fmoc-amino acids compared to DMF or NMP.[3] |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Often insufficient for dissolving Fmoc-amino acids at the concentrations required for coupling reactions.[3] |

| Dichloromethane (DCM) | Non-polar | Slightly Soluble to Insoluble | Poorly solvates the highly polar dicarboxylic acid side chain.[7] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Slightly Soluble to Insoluble | Lacks the strong solvating power needed for the polar functional groups. |

Part 4: Gold-Standard Protocol for Experimental Solubility Determination